molecular formula C26H35F3O B12527186 7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene CAS No. 819862-47-0

7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene

Cat. No.: B12527186
CAS No.: 819862-47-0
M. Wt: 420.5 g/mol
InChI Key: OJOGHTQZGYSSQM-UHFFFAOYSA-N
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Description

7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with butoxy, butylcyclohexyl, and trifluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene involves its interaction with specific molecular targets. The trifluoro groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The butylcyclohexyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of trifluoro groups enhances its stability and lipophilicity, while the butylcyclohexyl and butoxy groups provide steric and electronic effects that influence its reactivity and interactions.

Properties

CAS No.

819862-47-0

Molecular Formula

C26H35F3O

Molecular Weight

420.5 g/mol

IUPAC Name

7-butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene

InChI

InChI=1S/C26H35F3O/c1-3-5-7-18-8-10-19(11-9-18)12-13-21-17-20-14-15-22(30-16-6-4-2)25(28)23(20)26(29)24(21)27/h14-15,17-19H,3-13,16H2,1-2H3

InChI Key

OJOGHTQZGYSSQM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)CCC2=C(C(=C3C(=C2)C=CC(=C3F)OCCCC)F)F

Origin of Product

United States

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